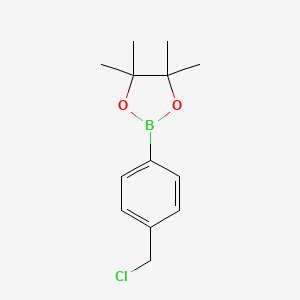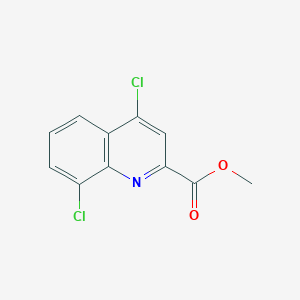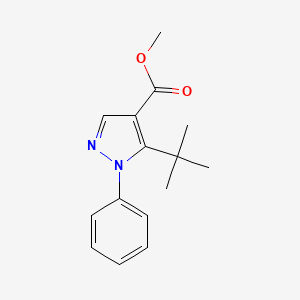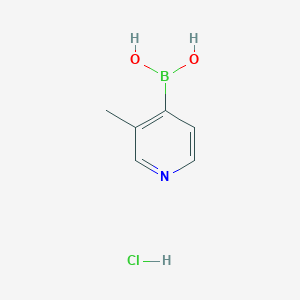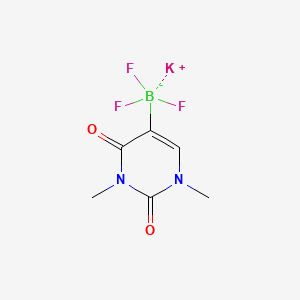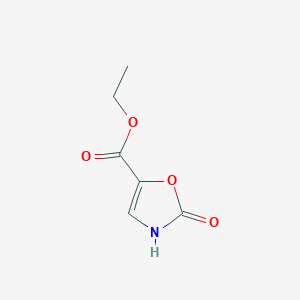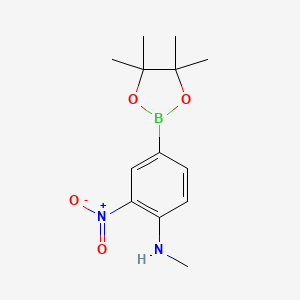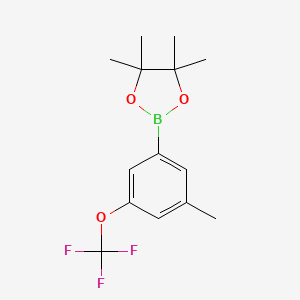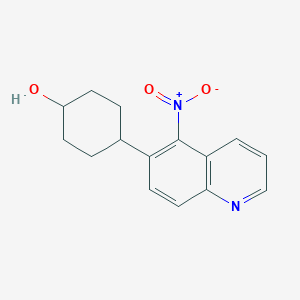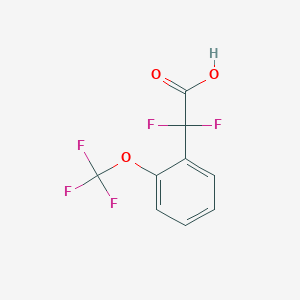
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
説明
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is a chemical compound with the CAS Number: 1133116-03-6 . It has a molecular weight of 256.13 . The IUPAC name for this compound is difluoro [2- (trifluoromethoxy)phenyl]acetic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is 1S/C9H5F5O3/c10-8(11,7(15)16)5-3-1-2-4-6(5)17-9(12,13)14/h1-4H,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学的研究の応用
Chemical Reactions and Synthesis :
- Research by Ansink and Cerfontain (2010) investigated the reactions of various compounds, including (trifluoromethoxy)benzene, with sulfur trioxide. This study provides insights into the chemical behavior and potential applications of compounds related to 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid in synthesis and chemical reactions (Ansink & Cerfontain, 2010).
Pharmaceutical Research :
- A study by Huang et al. (2021) described a metal-free decarboxylative cyclization method using 2,2-difluoro-2-(phenylthio)acetic acid, highlighting the compound's potential in synthesizing biologically active compounds (Huang et al., 2021).
- Wu, Li, and Cao (2011) synthesized difluoromethyl-containing pseudopeptides using 2,2-difluoro-2-(phenylthio)acetic acid, demonstrating the compound's utility in novel peptide synthesis (Wu, Li, & Cao, 2011).
Material Science and Polymer Research :
- Souverain et al. (1980) explored the polymerization of ethylenic monomers initiated by superacids, which includes the study of trifluoromethanesulphonates, a compound related to 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid. This research has implications for the development of new materials and polymers (Souverain et al., 1980).
Analytical Chemistry Applications :
- The research by Adamczyk-Woźniak et al. (2021) on (trifluoromethoxy)phenylboronic acids, which are structurally related to 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, focused on their physicochemical, structural, and antimicrobial properties. This study is significant for understanding the analytical applications of such compounds (Adamczyk-Woźniak et al., 2021).
Environmental and Safety Assessments :
- Flavourings (2014) provided a scientific opinion on the safety assessment of a related compound, perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxy]}, for use in food contact materials. Such studies are crucial for evaluating the environmental and health impacts of related fluorochemicals (Flavourings, 2014).
Safety And Hazards
This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary statements include P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P363 (Wash contaminated clothing before reuse), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P310 (Immediately call a POISON CENTER or doctor/physician), P321 (Specific treatment (see … on this label)), P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash … thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P405 (Store locked up), and P501 (Dispose of contents/container to …) .
特性
IUPAC Name |
2,2-difluoro-2-[2-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O3/c10-8(11,7(15)16)5-3-1-2-4-6(5)17-9(12,13)14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKMKBRSFLYDPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)(F)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674966 | |
| Record name | Difluoro[2-(trifluoromethoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid | |
CAS RN |
1133116-03-6 | |
| Record name | Difluoro[2-(trifluoromethoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



